3',5'-Dimethylacetophenone oxime
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Overview
Description
3’,5’-Dimethylacetophenone oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and two methyl groups are substituted at the 3’ and 5’ positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,5’-Dimethylacetophenone oxime can be synthesized through the reaction of 3’,5’-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out under reflux conditions to facilitate the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for 3’,5’-Dimethylacetophenone oxime are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethylacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxime derivatives.
Scientific Research Applications
3’,5’-Dimethylacetophenone oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 3’,5’-Dimethylacetophenone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dimethoxyacetophenone: Similar structure but with methoxy groups instead of methyl groups.
3’,5’-Dinitroacetophenone: Contains nitro groups, leading to different chemical properties.
3’,5’-Difluoroacetophenone: Fluorine atoms replace the methyl groups, altering its reactivity and applications
Uniqueness
3’,5’-Dimethylacetophenone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. Its methyl substitutions at the 3’ and 5’ positions also contribute to its unique properties compared to other acetophenone derivatives .
Properties
IUPAC Name |
(NZ)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)9(3)11-12/h4-6,12H,1-3H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCCHPSVJDWFCM-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=NO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C(=N\O)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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